

# Simulating Plasma Dynamics with the Pegasus Astrophysical Code: Application Notes and Protocols

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This document provides detailed application notes and protocols for utilizing the **Pegasus** astrophysical code to simulate complex plasma dynamics. **Pegasus** is a hybrid-kinetic particle-in-cell (PIC) code designed for the study of astrophysical plasma phenomena.<sup>[1][2][3]</sup> It builds upon the well-established architecture of the Athena magnetohydrodynamics (MHD) code, incorporating an energy-conserving particle integrator and a constrained transport method to ensure the magnetic field remains divergence-free.<sup>[1][2]</sup> These protocols are designed to guide researchers through the setup, execution, and analysis of plasma simulations.

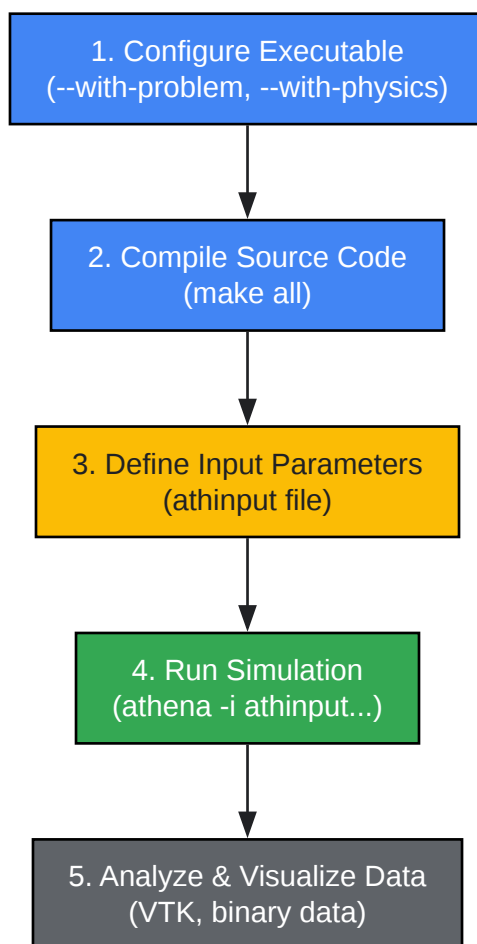
## Core Concepts of Pegasus

**Pegasus** is engineered to model plasma systems where kinetic effects of ions are crucial, while electrons are treated as a fluid.<sup>[1]</sup> This hybrid approach allows for the efficient simulation of large-scale plasma dynamics that would be computationally prohibitive for full kinetic models. The code is adept at handling a variety of astrophysical problems, including magnetic reconnection, plasma instabilities, and turbulence.<sup>[1]</sup> Its modular design, inherited from Athena, makes it a versatile and user-friendly tool for computational plasma physics.<sup>[1][2]</sup>

## General Experimental Protocol: A Typical Simulation Workflow

The execution of a simulation in **Pegasus**, much like its predecessor Athena, follows a structured workflow. This process begins with defining the physical problem and culminates in the analysis of the generated data. The general steps are outlined below and visualized in the accompanying diagram.

- **Configuration:** The first step is to configure the **Pegasus** executable. This involves selecting the desired physics modules (e.g., MHD, hydrodynamics), problem generator, coordinate system, and numerical solvers through a configure script.
- **Compilation:** Once configured, the source code is compiled to create an executable file tailored to the specific problem.
- **Input Parameter Definition:** The simulation's parameters are defined in a plain-text input file, typically named `athinput.[problem_id]`. This file specifies the computational domain, boundary conditions, initial plasma state, simulation time, and output settings.
- **Execution:** The compiled executable is run with the specified input file. The code initializes the problem domain based on the problem generator and evolves the plasma state over time, writing output data at specified intervals.
- **Data Analysis & Visualization:** The output data, often in formats like VTK or binary, is then analyzed using various visualization and data analysis tools to interpret the physical results of the simulation.



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**Caption:** General workflow for a **Pegasus/Athena** simulation.

## Application Note 1: Simulating the Kelvin-Helmholtz Instability

The Kelvin-Helmholtz Instability (KHI) is a fundamental fluid dynamic instability that occurs at the interface of two fluids in shear flow. It is a common test problem for astrophysical hydrodynamics and MHD codes.

### Experimental Protocol: KHI Simulation Setup

This protocol details the setup for a 2D MHD simulation of the KHI. The goal is to observe the growth of the instability from a small initial perturbation.

- Configuration: Configure **Pegasus/Athena** with the KHI problem generator.

- **Compilation:** Compile the code.
- **Input File (athinput.kh):** Create an input file with the parameters for the simulation. The structure is based on blocks, each defining a part of the simulation setup.
- **Execution:** Run the simulation from the bin directory.

## Data Presentation: KHI Simulation Parameters

The following tables summarize the key physical and numerical parameters for the KHI simulation.

Physical Parameters	Value	Description
Gas Gamma ( $\gamma$ )	5/3	Ratio of specific heats.
Ambient Pressure	2.5	Uniform initial pressure.
Inner Fluid Velocity ( $V_x$ )	0.5	Velocity in the region
Outer Fluid Velocity ( $V_x$ )	-0.5	Velocity in the region
Inner Fluid Density	2.0	Density in the region
Outer Fluid Density	1.0	Density in the region
Parallel Magnetic Field ( $B_x$ )	0.5	Uniform magnetic field component.
Perturbation Amplitude	0.01	Peak amplitude of random velocity perturbations.

Numerical Parameters	Value	Description
Grid Resolution	256x256	Number of computational zones.
Domain Size	$[-0.5, 0.5] \times [-0.5, 0.5]$	Physical extent of the simulation box.
Boundary Conditions	Periodic	All boundaries are periodic.
CFL Number	0.4	Stability constraint for the time step.
Final Time (tlim)	5.0	End time of the simulation.
Output Format	VTK	Data format for visualization.

## Application Note 2: Simulating Magnetic Reconnection

Magnetic reconnection is a fundamental plasma process where magnetic energy is converted into kinetic and thermal energy. This protocol outlines the setup for a 2D simulation of a magnetic reconnection layer, often modeled using the Harris sheet equilibrium.

### Experimental Protocol: Magnetic Reconnection Setup

This protocol is based on the Orszag-Tang vortex problem, a standard test for MHD codes that involves reconnection dynamics.

- Configuration: Configure **Pegasus**/Athena for the Orszag-Tang problem.
- Compilation: Compile the source code.
- Input File (athinput.orszag\_tang): Define the simulation parameters. The Orszag-Tang problem is initialized with a specific smooth configuration of velocities and magnetic fields that evolves to produce complex structures and reconnection events.
- Execution: Run the simulation.

Data Presentation: Orszag-Tang Vortex Parameters

The initial conditions for the Orszag-Tang vortex are defined analytically within the problem generator file. The table below summarizes the key control parameters.

Physical Parameters	Value	Description
Gas Gamma ( $\gamma$ )	5/3	Ratio of specific heats.
Ambient Density	1.0	Initial uniform density.
Ambient Pressure	5/3	Initial uniform pressure.
Initial Velocity Field	$V_x = -\sin(2\pi y), V_y = \sin(2\pi x)$	Analytically defined velocity profile.
Initial Magnetic Field	$B_x = -\sin(2\pi y), B_y = \sin(4\pi x)$	Analytically defined magnetic field profile.

Numerical Parameters	Value	Description
Grid Resolution	256x256	Number of computational zones.
Domain Size	$[0.0, 1.0] \times [0.0, 1.0]$	Physical extent of the simulation box.
Boundary Conditions	Periodic	All boundaries are periodic.
CFL Number	0.4	Stability constraint for the time step.
Final Time (tlim)	2.0	End time of the simulation.
Output Format	VTK	Data format for visualization.

Logical Relationships in Reconnection Simulation

The core of a reconnection simulation involves the interplay between the plasma fluid and the magnetic field, governed by the equations of MHD. The diagram below illustrates the logical relationship between the key physical components in the simulation.



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**Caption:** Key physical relationships in an MHD simulation.

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## References

- 1. scribd.com [scribd.com]
- 2. astro.princeton.edu [astro.princeton.edu]
- 3. The Input File [princetonuniversity.github.io]
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